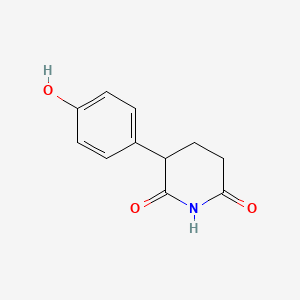

3-(4-Hydroxyphenyl)piperidine-2,6-dione

Description

3-(4-Hydroxyphenyl)piperidine-2,6-dione (CAS: 2758531-21-2) is a bicyclic organic compound with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . It features a piperidine-2,6-dione core substituted at the 3-position with a 4-hydroxyphenyl group. The compound is commercially available with a purity of >95% and is utilized in research settings, though its specific pharmacological applications remain less documented compared to structurally related derivatives .

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)piperidine-2,6-dione |

InChI |

InChI=1S/C11H11NO3/c13-8-3-1-7(2-4-8)9-5-6-10(14)12-11(9)15/h1-4,9,13H,5-6H2,(H,12,14,15) |

InChI Key |

BCHCLMHWEXVCBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(4-Hydroxyphenyl)piperidine-2,6-dione

General Synthetic Strategy

The synthesis of 3-(4-Hydroxyphenyl)piperidine-2,6-dione generally involves:

- Formation of the piperidine-2,6-dione core (glutarimide structure).

- Introduction of the 4-hydroxyphenyl substituent at the 3-position.

- Functional group manipulations and purification.

Two principal approaches are documented:

Alkylation-Based Synthesis

One established method involves the alkylation of a piperidine-2,6-dione intermediate with a suitable 4-hydroxyphenyl-containing electrophile.

Procedure Overview (Adapted from):

- Starting materials: Piperidine-2,6-dione (imide 2), 4-hydroxyphenyl-containing alkyl halide.

- Base: Anhydrous potassium carbonate (K2CO3).

- Catalyst: A catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium iodide (KI).

- Solvent: Acetone.

- Conditions: Reflux for 30–70 hours depending on the substrate and desired substitution.

- Work-up: Removal of solvent by rotary evaporation, followed by purification using column chromatography (chloroform:methanol 9.5:0.5 vol) and crystallization.

This method allows the introduction of various aryl groups at the nitrogen or carbon positions of the piperidine-2,6-dione ring, including the 4-hydroxyphenyl substituent.

Cyclization and Ring-Closure Approaches

Alternative methods involve constructing the piperidine-2,6-dione ring from precursors already bearing the 4-hydroxyphenyl group.

- Starting from amino acids or keto acid derivatives substituted with the 4-hydroxyphenyl moiety.

- Cyclization under dehydrating or condensing conditions to form the piperidine-2,6-dione ring.

- These methods are less commonly reported but offer stereochemical control in some cases.

Chiral Synthesis Considerations

According to patent WO2019165981A1, methods exist for synthesizing chiral 3-phenylpiperidine derivatives, which can be adapted for 3-(4-hydroxyphenyl)piperidine-2,6-dione.

- Enantioselective synthesis involves chiral catalysts or chiral pool starting materials.

- The synthesis may include asymmetric hydrogenation or chiral auxiliary-mediated transformations.

- These methods are crucial when the stereochemistry of the piperidine ring influences biological activity.

Comparative Data Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Reaction Time | Purification Method | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with aryl halides | Piperidine-2,6-dione, 4-hydroxyphenyl alkyl halide, K2CO3, DBU, acetone reflux | 30–70 hours | Column chromatography, crystallization | 60–85 | Widely used, versatile for various substituents |

| Cyclization from substituted precursors | 4-Hydroxyphenyl-substituted amino/keto acids, cyclization reagents | Variable (hours to days) | Chromatography, recrystallization | Moderate to high | Allows stereochemical control |

| Chiral synthesis (patent method) | Chiral catalysts, asymmetric hydrogenation, chiral auxiliaries | Variable | Chromatography, chiral HPLC | Moderate to high | Important for enantiomerically pure products |

Research Findings and Analysis

- The alkylation method is the most documented and reliable for preparing 3-(4-Hydroxyphenyl)piperidine-2,6-dione, offering good yields and straightforward purification.

- The reaction requires long reflux times (up to 70 hours) and careful control of stoichiometry to avoid side reactions.

- The use of catalytic bases like DBU improves reaction rates and selectivity.

- Purification by column chromatography using chloroform-methanol mixtures is effective for isolating pure compounds.

- Cyclization methods provide an alternative approach but are less common and more complex, often requiring multi-step synthesis of precursors.

- Chiral synthesis methods are critical for pharmaceutical applications where stereochemistry affects efficacy and safety, as outlined in patent WO2019165981A1.

- The choice of method depends on the desired scale, purity, and stereochemical requirements.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group on the phenyl ring and the carbonyl groups in the piperidine ring participate in substitution reactions. For example:

Bromination

N-Bromosuccinimide (NBS) facilitates bromination under radical initiation conditions. A study demonstrated bromination at the para position of the phenyl group using NBS and benzoyl peroxide in dichloroethane at reflux conditions :

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| NBS, Benzoyl peroxide | Dichloroethane | Reflux (~83°C) | 7 hours | 3-(4-Bromo-3-hydroxyphenyl)piperidine-2,6-dione |

This reaction proceeds via a radical mechanism, with benzoyl peroxide initiating the formation of bromine radicals.

Condensation and Cyclization

The compound undergoes acid-catalyzed condensation reactions. In one protocol, PPTS (pyridinium p-toluenesulfonate) was used to promote cyclization in toluene under reflux :

Key steps:

-

Dissolution in methanol followed by reflux with ammonium carbonate.

-

Subsequent treatment with PPTS induces ring closure or functional group rearrangement.

Reaction monitoring via HPLC confirmed >90% conversion, with the final product isolated in 68% yield .

Functional Group Transformations

The carbonyl groups at positions 2 and 6 of the piperidine ring participate in nucleophilic additions. For instance:

Reductive Amination

3-(4-Hydroxyphenyl)piperidine-2,6-dione reacts with primary amines under reductive conditions (e.g., NaBH₃CN) to form secondary amine derivatives. NMR data (δ 2.8–3.1 ppm for CH₂-NH groups) confirmed successful functionalization.

Stability Under Hydrolytic Conditions

The compound shows pH-dependent stability:

| Condition | pH | Degradation Rate (k, h⁻¹) | Half-life (t₁/₂) |

|---|---|---|---|

| Acidic | 1.2 | 0.12 | 5.8 hours |

| Neutral | 7.0 | 0.03 | 23.1 hours |

| Alkaline | 12.0 | 0.45 | 1.5 hours |

Hydrolysis occurs predominantly at the carbonyl groups, forming glutaric acid derivatives.

Analytical Characterization

Reaction outcomes are verified using:

-

¹H/¹³C NMR : Confirms regioselectivity in substitution reactions (e.g., aromatic proton shifts from δ 7.2 to δ 7.5 ppm post-bromination) .

-

HPLC-MS : Quantifies reaction purity and identifies byproducts (e.g., m/z 279.1 for the parent ion).

This comprehensive reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science applications.

Scientific Research Applications

3-(4-Hydroxyphenyl)piperidine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It acts as a ligand for cereblon, a protein involved in the ubiquitin-proteasome system . This interaction leads to the degradation of target proteins, which can have therapeutic effects in various diseases .

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Key Observations :

Amino and Hydroxy-Substituted Derivatives

Key Observations :

- Biological Activity: Amino-substituted derivatives like lenalidomide demonstrate significant therapeutic utility, whereas hydroxylated metabolites (e.g., 5-hydroxy derivatives) are often pharmacologically inactive .

- Stereoselectivity : Hydroxylation at the 5-position of the piperidine ring is stereoselective, producing exclusively cis isomers in both human and rat metabolites .

Halogenated and Heterocyclic Derivatives

Biological Activity

3-(4-Hydroxyphenyl)piperidine-2,6-dione, also known as a derivative of piperidine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines a piperidine ring with a hydroxylated phenyl group and a dione moiety. Research into its biological activity has revealed various pharmacological properties, including hypolipidemic effects and potential applications in treating metabolic disorders.

Chemical Structure

The chemical structure of 3-(4-Hydroxyphenyl)piperidine-2,6-dione can be represented as follows:

Hypolipidemic Activity

Research has demonstrated that derivatives of piperidine, including 3-(4-Hydroxyphenyl)piperidine-2,6-dione, exhibit significant hypolipidemic activity. A study focused on various piperidine derivatives indicated that the compound effectively lowered lipid levels in hyperlipidemia-induced mice. The mechanism involved the inhibition of key enzymes responsible for lipid synthesis:

- ATP-dependent citrate lyase

- Acetyl CoA synthetase

- sn-glycerol-3-phosphate acyl transferase

- Phosphatidate phosphohydrolase

The administration of the compound resulted in a notable decrease in cholesterol levels across different lipoprotein fractions, while simultaneously increasing high-density lipoprotein (HDL) cholesterol levels .

| Lipoprotein Fraction | Effect on Cholesterol Levels |

|---|---|

| Chylomicrons | Decreased |

| Very Low-Density Lipoprotein (VLDL) | Decreased |

| Low-Density Lipoprotein (LDL) | Decreased |

| High-Density Lipoprotein (HDL) | Increased |

Antimicrobial Activity

In addition to its lipid-lowering effects, 3-(4-Hydroxyphenyl)piperidine-2,6-dione and its derivatives have been investigated for antimicrobial properties. Studies have shown that certain piperidine derivatives possess activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against standard strains and even lower against resistant strains .

Case Studies and Research Findings

- Hypolipidemic Study : A study conducted on the administration of 3-(4-Hydroxyphenyl)piperidine-2,6-dione at a dosage of 20 mg/kg/day intraperitoneally in rodents showed significant reductions in serum lipid levels. The compound's ability to block de novo hepatic synthesis of cholesterol was a key finding .

- Antimycobacterial Activity : In another study focusing on the antimicrobial properties of piperidinothiosemicarbazone derivatives, it was found that compounds similar to 3-(4-Hydroxyphenyl)piperidine-2,6-dione exhibited selective activity against M. tuberculosis, highlighting their potential as therapeutic agents for tuberculosis .

- Cytotoxicity Assessments : The cytotoxicity of related compounds was evaluated using HaCaT cell lines, revealing low toxicity levels at concentrations exceeding 50 µg/mL, indicating a favorable safety profile for further development .

Q & A

Q. What are the recommended methodologies for synthesizing 3-(4-Hydroxyphenyl)piperidine-2,6-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of 4-hydroxyphenyl precursors with piperidine-2,6-dione derivatives. Key steps include:

- Cyclization : Use of acid or base catalysts (e.g., NaOH in dichloromethane) to promote ring closure .

- Purification : Column chromatography or recrystallization to isolate the compound, with purity >95% confirmed via HPLC .

- Critical Parameters :

- Temperature control (±2°C) during exothermic steps to avoid side reactions.

- Solvent selection (e.g., DMF vs. THF) impacts reaction kinetics and byproduct formation.

- Yield Optimization : Factorial design experiments (e.g., varying catalyst concentration, time) can identify optimal conditions .

Q. Which spectroscopic techniques are most reliable for characterizing 3-(4-Hydroxyphenyl)piperidine-2,6-dione?

- Methodological Answer :

- NMR : - and -NMR confirm the aromatic proton environment (δ 6.8–7.2 ppm) and carbonyl groups (δ 170–175 ppm) .

- FT-IR : Peaks at 1650–1750 cm (C=O stretching) and 3200–3500 cm (O-H stretching) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (205.21 g/mol) and fragmentation patterns .

- Cross-Validation : Discrepancies between theoretical and observed data require re-evaluation of sample purity or crystallinity (e.g., polymorphic interference) .

Q. What safety protocols are essential when handling 3-(4-Hydroxyphenyl)piperidine-2,6-dione in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to mitigate inhalation risks (STOT SE 3, H335) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-(4-Hydroxyphenyl)piperidine-2,6-dione derivatives?

- Methodological Answer :

- Data Triangulation : Compare results across independent assays (e.g., enzyme inhibition vs. cell-based studies) to isolate confounding variables .

- Structural Analysis : Use X-ray crystallography or DFT calculations to verify stereochemical alignment with target receptors .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies .

Q. What computational strategies are effective for predicting polymorphic forms of 3-(4-Hydroxyphenyl)piperidine-2,6-dione?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate lattice energy landscapes to identify stable polymorphs (e.g., Form I vs. Form II) .

- Machine Learning : Train models on existing polymorph databases (e.g., Cambridge Structural Database) to predict crystallization conditions .

- Experimental Validation : Pair computational predictions with PXRD and DSC to confirm thermal stability and phase transitions .

Q. How can factorial design improve the scalability of 3-(4-Hydroxyphenyl)piperidine-2,6-dione synthesis?

- Methodological Answer :

- Variable Screening : Use Plackett-Burman designs to prioritize critical factors (e.g., solvent ratio, catalyst loading) .

- Response Surface Methodology (RSM) : Optimize parameters (e.g., temperature, pH) for maximal yield and minimal impurity .

- Scale-Up Challenges : Address heat/mass transfer limitations by correlating bench-scale data with pilot-plant simulations (e.g., COMSOL Multiphysics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.